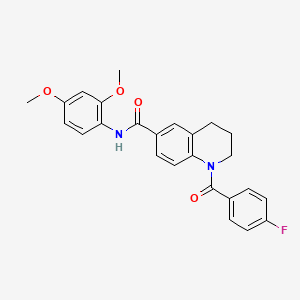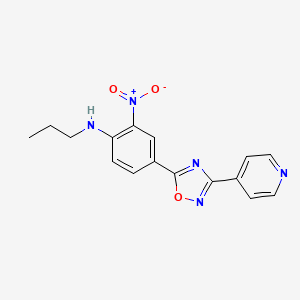
2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research fields.
Mécanisme D'action
The mechanism of action of 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is thought to involve the inhibition of certain enzymes or proteins that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cancer cell migration and invasion, and modulation of certain signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its high potency and specificity for certain cancer cell types. However, a limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of new cancer treatments based on this compound. Another potential direction is in the study of the compound's mechanism of action, which may provide insights into the underlying biology of cancer. Additionally, further research may be needed to fully understand the potential limitations and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves several steps. One common method for synthesizing this compound is through the reaction of 4-bromo-N-propylaniline with 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carbonitrile, followed by reduction of the resulting nitro compound.
Applications De Recherche Scientifique
2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer activity, and may be useful in the development of new cancer treatments.
Propriétés
IUPAC Name |
2-nitro-N-propyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-7-18-13-4-3-12(10-14(13)21(22)23)16-19-15(20-24-16)11-5-8-17-9-6-11/h3-6,8-10,18H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJVLXZATVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
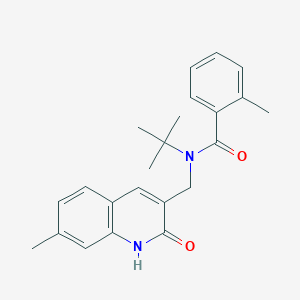


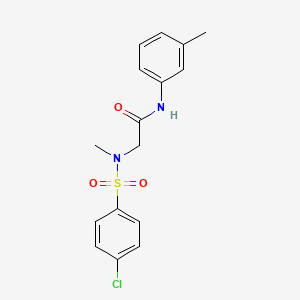

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)
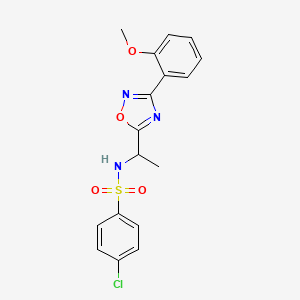
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)


